4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone
Description
This quinoxalinone derivative features a 4-(tert-butyl)benzoyl group at position 4 and a propyl chain at position 3. The tert-butyl group enhances steric bulk and metabolic stability, while the propyl substituent balances flexibility and hydrophobicity.
Properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-3-propyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-5-8-19-20(25)23-17-9-6-7-10-18(17)24(19)21(26)15-11-13-16(14-12-15)22(2,3)4/h6-7,9-14,19H,5,8H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULWXROOXRHOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps:
Formation of 4-(tert-butyl)benzoyl chloride: This intermediate is prepared by reacting 4-(tert-butyl)benzoic acid with thionyl chloride under reflux conditions.
Synthesis of 3-propyl-3,4-dihydroquinoxalin-2-one: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoxalinone core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The tert-butyl and propyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows researchers to modify its structure for specific applications.
Key Reactions:
- Oxidation : Introduces functional groups that may enhance biological activity.
- Substitution : Alters functional groups to create derivatives with diverse properties.
Biology
The compound's potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding. Research indicates that it may interact with specific molecular targets involved in various biochemical processes.
Biological Mechanisms:
- Molecular Targets : Binding to enzymes or receptors can modulate their activity.
- Pathways : Involvement in signal transduction and metabolic processes is under investigation.
Medicine
In medical research, ongoing studies explore its therapeutic potential against diseases such as cancer and neurodegenerative disorders like Alzheimer’s disease. Its dual-target inhibition capabilities make it a promising candidate for developing multifunctional agents.
Case Study Example:
A study designed new compounds based on the quinoxalinone structure aimed at treating Alzheimer’s disease by inhibiting cholinesterase and monoamine oxidase enzymes . These compounds demonstrated significant biological activity and potential therapeutic benefits.
Industry
In industrial applications, the unique chemical properties of this compound are useful in developing new materials such as polymers and coatings. Its stability and reactivity make it an attractive option for formulating advanced materials.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Can undergo oxidation and substitution reactions |
| Biology | Enzyme inhibition studies | Potential interactions with specific molecular targets |
| Medicine | Therapeutic agent for neurodegenerative diseases | Promising results in dual-target inhibition for Alzheimer’s treatment |
| Industry | Development of new materials | Useful in formulating stable polymers and coatings |
Mechanism of Action
The mechanism of action of 4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific biological context but may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Substituent Effects: Target Compound: The 4-(tert-butyl)benzoyl group provides strong electron-withdrawing effects and steric hindrance, while the 3-propyl chain enhances lipophilicity compared to shorter alkyl groups. Compound: The 1-[4-(tert-butyl)benzyl] substituent creates a bulky aromatic system, likely reducing conformational flexibility. The 3-methyl group offers minimal steric impact compared to the propyl chain in the target compound .
Molecular Weight and Lipophilicity: The target compound (~363.5 g/mol) is lighter than the compound (412.5 g/mol), suggesting better membrane permeability. However, the tert-butyl group in both compounds increases logP values, favoring lipid bilayer penetration.
Synthetic Challenges and Purity :
- The compound is synthesized with >90% purity, while the compound achieves ≥95% purity, indicating more optimized synthetic routes for the latter . The tert-butyl benzoyl group in the target compound may introduce steric challenges during synthesis, possibly affecting yield and purity.
Key Notes and Limitations
Contradictions in Functional Group Impact: While the sulfonyl group () increases solubility, it may reduce cell permeability compared to the benzoyl group in the target compound.
Data Gaps :
- Melting points, boiling points, and detailed pharmacokinetic data for the target compound are unavailable, limiting direct comparisons.
- Biological activity data for all compounds are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound belonging to the quinoxalinone family. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibitory properties. Understanding its biological mechanisms and effects is crucial for evaluating its therapeutic potential.
Chemical Structure and Synthesis
The compound's structure features a quinoxalinone core, characterized by a bicyclic framework consisting of a benzene ring fused to a pyrazine ring. The synthesis typically involves several steps:
- Formation of 4-(tert-butyl)benzoyl chloride by reacting 4-(tert-butyl)benzoic acid with thionyl chloride.
- Synthesis of 3-propyl-3,4-dihydroquinoxalin-2-one through cyclization under acidic conditions.
- Coupling Reaction where the benzoyl chloride is reacted with the quinoxalinone derivative in the presence of a base like triethylamine.
Antimicrobial Properties
Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies have shown that compounds within this class can exhibit antifungal, antibacterial, and antiviral effects. For instance, certain derivatives have been reported to inhibit the growth of various pathogens with effective concentrations comparable to established antimicrobial agents .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have revealed that related quinoxaline derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7. Notably, some derivatives have shown IC50 values in the low micromolar range, indicating potent activity against these cancer types .
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| HCT-116 | 1.9 | 3.23 (Doxorubicin) |
| MCF-7 | 2.3 | 3.23 (Doxorubicin) |
Enzyme Inhibition
The compound's mechanism of action may involve interaction with specific enzymes or receptors. Studies have indicated that quinoxaline derivatives can act as inhibitors for various enzymes involved in metabolic pathways and signal transduction. For example, certain compounds have shown IC50 values ranging from 3.50 to 56.40 µM against target enzymes compared to standard inhibitors .
The biological activity of this compound likely involves:
- Binding to Enzymes/Receptors: The compound may interact with specific proteins, altering their activity.
- Modulation of Signaling Pathways: It could influence pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the biological efficacy of quinoxaline derivatives:
- Study on Antimicrobial Activity: A series of quinoxaline compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .
- Anticancer Research: In vitro assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
